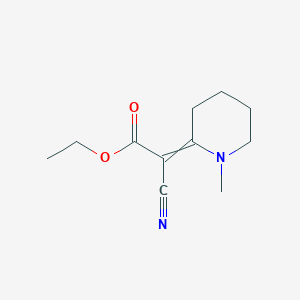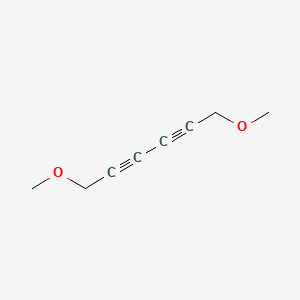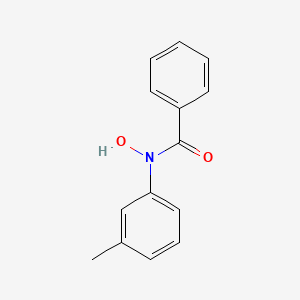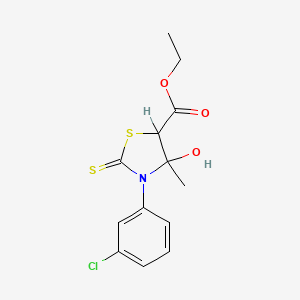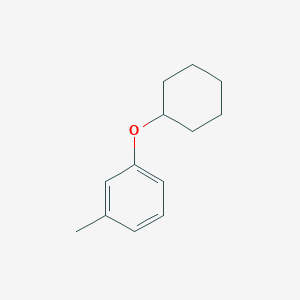
1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of three silicon atoms, each bonded to two methyl groups and one fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane typically involves the reaction of hexamethyltrisilane with a fluorinating agent. One common method is the reaction of hexamethyltrisilane with elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of specialized equipment to handle the reactive fluorine gas safely. The process may include steps such as purification and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon compounds with different functional groups, while oxidation and reduction reactions can lead to the formation of silanols or siloxanes.
Scientific Research Applications
1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and polymers with unique properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is employed in the production of specialty chemicals and as a precursor for the synthesis of other organosilicon compounds.
Mechanism of Action
The mechanism by which 1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane exerts its effects involves the interaction of its silicon-fluorine bonds with various molecular targets. The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Additionally, the silicon atoms can form strong bonds with carbon and other elements, facilitating the formation of complex molecular structures.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-1,1,2,2,3,3-hexamethyltrisilane: Similar in structure but with chlorine atoms instead of fluorine.
1,3-Difluoro-2-propanol: Contains fluorine atoms but differs in the overall structure and functional groups.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound with different applications and properties.
Uniqueness
1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane is unique due to its specific arrangement of silicon and fluorine atoms, which imparts distinct chemical reactivity and stability. Its ability to form strong carbon-silicon bonds makes it valuable in various synthetic applications, setting it apart from other similar compounds.
Properties
CAS No. |
24720-55-6 |
|---|---|
Molecular Formula |
C6H18F2Si3 |
Molecular Weight |
212.46 g/mol |
IUPAC Name |
bis[fluoro(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C6H18F2Si3/c1-9(2,7)11(5,6)10(3,4)8/h1-6H3 |
InChI Key |
FJOLRHPUOQWCES-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(F)[Si](C)(C)[Si](C)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


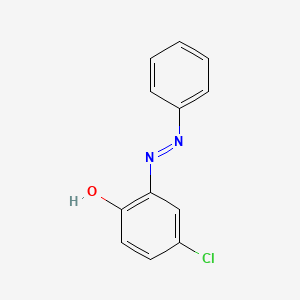

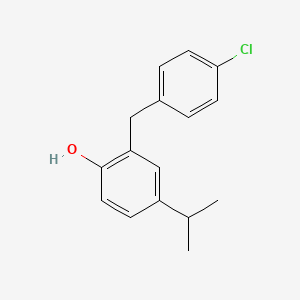
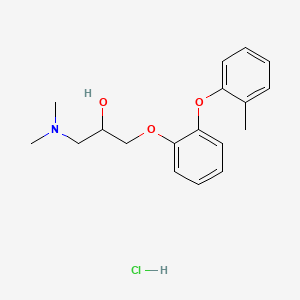
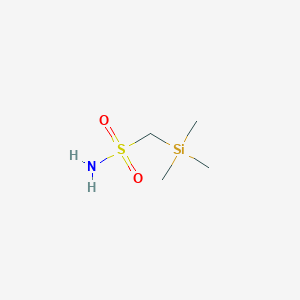
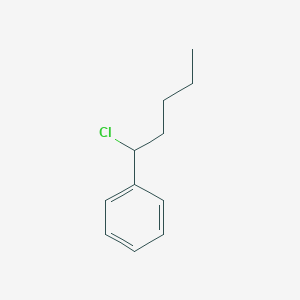
![N-[3-(Dimethylamino)propyl]-3-oxobutanamide](/img/structure/B14703472.png)
